REACTION_CXSMILES
|
FC(F)(F)C1C=C(C=C(C(F)(F)F)C=1)COCC(O)(C1C=CC=CC=1)C[CH2:11][N:12](C)[C:13](=[O:18])[C:14]([F:17])([F:16])[F:15].C[OH:37]>N>[CH3:11][NH2:12].[C:13]([OH:18])([C:14]([F:17])([F:16])[F:15])=[O:37]
|
Name
|
N-(4-(3,5-bis(trifluoromethyl)benzyloxy)-3-hydroxy-3-phenylbutyl)-2,2,2-trifluoro-N-methylacetamide
|
Quantity
|
7.5 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(COCC(CCN(C(C(F)(F)F)=O)C)(C2=CC=CC=C2)O)C=C(C1)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by preparative HPLC
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
FC(F)(F)C1C=C(C=C(C(F)(F)F)C=1)COCC(O)(C1C=CC=CC=1)C[CH2:11][N:12](C)[C:13](=[O:18])[C:14]([F:17])([F:16])[F:15].C[OH:37]>N>[CH3:11][NH2:12].[C:13]([OH:18])([C:14]([F:17])([F:16])[F:15])=[O:37]
|
Name
|
N-(4-(3,5-bis(trifluoromethyl)benzyloxy)-3-hydroxy-3-phenylbutyl)-2,2,2-trifluoro-N-methylacetamide
|
Quantity
|
7.5 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(COCC(CCN(C(C(F)(F)F)=O)C)(C2=CC=CC=C2)O)C=C(C1)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by preparative HPLC
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |